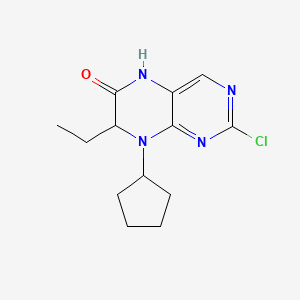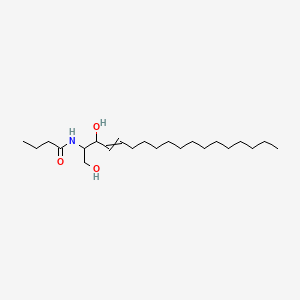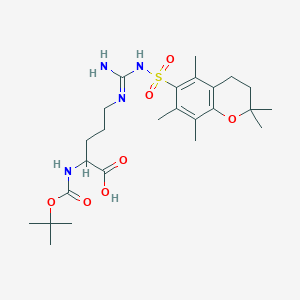
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) is a cobalt complex of a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.
Métodos De Preparación
The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin, is synthesized through a condensation reaction of pyrrole with 4-methoxybenzaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate, in a suitable solvent like chloroform or dichloromethane.
Análisis De Reacciones Químicas
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) undergoes various types of chemical reactions:
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) involves its ability to act as a catalyst in various chemical reactions. The cobalt center in the compound can undergo redox reactions, allowing it to facilitate the transfer of electrons in oxidation and reduction reactions. This makes it an effective catalyst for a wide range of organic transformations .
Comparación Con Compuestos Similares
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) can be compared with other similar porphyrin-based compounds:
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: This is the ligand form of the compound without the cobalt center.
5,10,15,20-Tetrakis(4-methylphenyl)porphyrinato iron(III) chloride: This compound has an iron center instead of cobalt and is used in different catalytic applications.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatocobalt(III): This is a higher oxidation state of the cobalt porphyrin complex and has different redox properties compared to the cobalt(II) form.
Propiedades
Fórmula molecular |
C48H36CoN4O4 |
|---|---|
Peso molecular |
791.8 g/mol |
Nombre IUPAC |
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
Clave InChI |
QBCIMRXPMLWVML-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



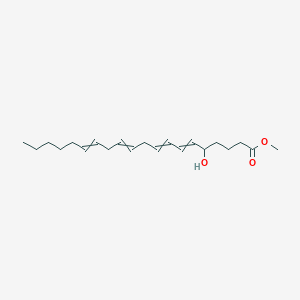
![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)
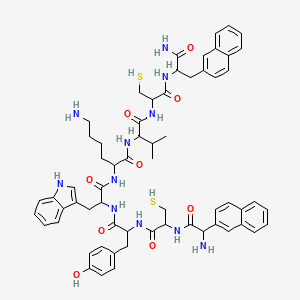
![Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B15286480.png)
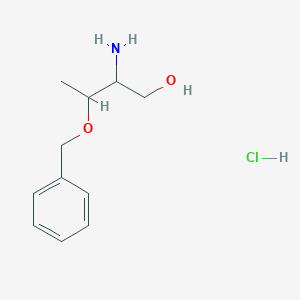
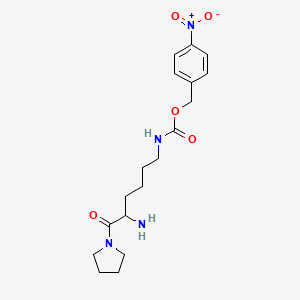
![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
![Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15286514.png)
